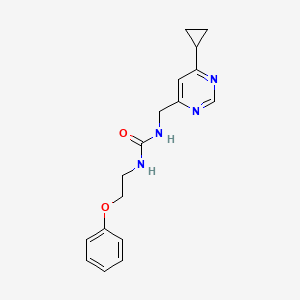

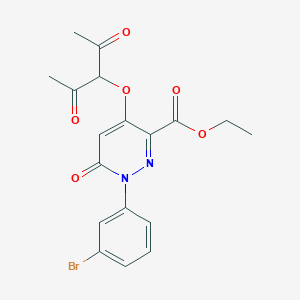

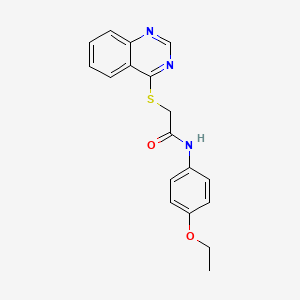

![molecular formula C12H15NO2 B2556113 3-isopentylbenzo[d]oxazol-2(3H)-one CAS No. 609334-98-7](/img/structure/B2556113.png)

3-isopentylbenzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole ring. They are known for their diverse range of biological activities and are found in various natural products .

Synthesis Analysis

Benzoxazoles can be synthesized through several methods. One common method involves the cyclization of 2-aminophenols with carboxylic acids . Another method involves a rhodiumAplicaciones Científicas De Investigación

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including structures similar to 3-isopentylbenzo[d]oxazol-2(3H)-one, are highlighted for their significant presence in drug-like molecules, often serving as bioisosteric replacements for ester and amide functionalities. These compounds exhibit a wide range of biological activities, making them crucial in medicinal chemistry for developing new therapeutic agents. The study by Boström et al. (2012) delves into the systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers, revealing differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, with a preference for the 1,3,4-oxadiazole isomers. These findings underline the importance of oxadiazole derivatives in drug discovery and development (Boström et al., 2012).

Copper(I)-Catalyzed Synthesis of Azoles

The copper(I)-catalyzed synthesis of azoles, including oxazoles, is crucial for creating diverse heterocyclic compounds that are foundational in various scientific research applications. The work of Himo et al. (2004) outlines a method providing ready access to 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles. This synthesis approach is notable for its reliability and wide scope, facilitated by a stepwise mechanism involving unique metallacycle intermediates (Himo et al., 2004).

Influence of Aryl Substitution on Benzobisoxazoles

The study conducted by Tlach et al. (2013) explores the effect of aryl group substitution on the optical and electronic properties of benzobisoxazoles, compounds related to this compound. By altering the structure, researchers can modulate the HOMO, LUMO, and bandgap, affecting the material's electronic properties. This research has implications for the development of materials with specific optical and electronic characteristics, showcasing the versatility of oxazole derivatives in material science (Tlach et al., 2013).

Propiedades

IUPAC Name |

3-(3-methylbutyl)-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(2)7-8-13-10-5-3-4-6-11(10)15-12(13)14/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHNTCCXRNPXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

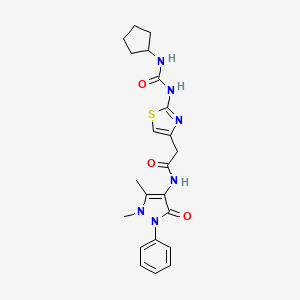

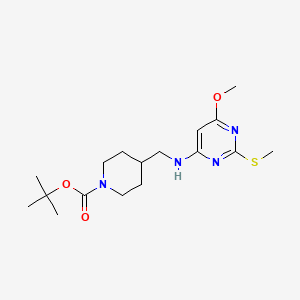

![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)

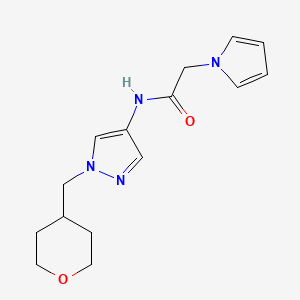

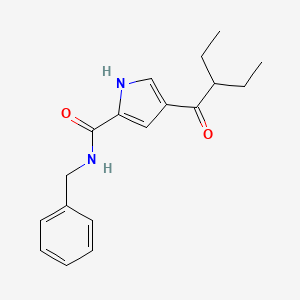

![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

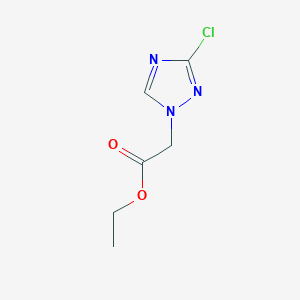

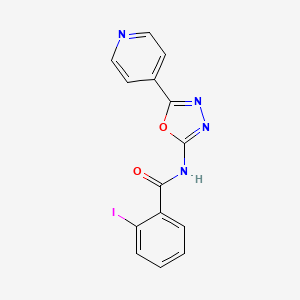

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)